2-(Dibromomethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one
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Overview
Description
2-(dibromomethyl)-3-(o-tolyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dibromomethyl)-3-(o-tolyl)quinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Dibromomethyl Group: The dibromomethyl group can be introduced via bromination reactions using reagents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst.
Attachment of the o-Tolyl Group: The o-tolyl group can be attached through a Friedel-Crafts alkylation reaction using o-tolyl halides and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of 2-(dibromomethyl)-3-(o-tolyl)quinazolin-4(3H)-one may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(dibromomethyl)-3-(o-tolyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The dibromomethyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms in the dibromomethyl group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or alcohols.
Substitution: Substituted quinazolinones with various functional groups.
Scientific Research Applications
2-(dibromomethyl)-3-(o-tolyl)quinazolin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and infectious diseases.
Biological Studies: The compound is used in biochemical assays to investigate its interactions with biological macromolecules like proteins and nucleic acids.
Material Science: It is explored for its potential use in the synthesis of novel materials with unique electronic or optical properties.
Chemical Biology: The compound is used as a probe to study cellular processes and molecular mechanisms in living organisms.
Mechanism of Action
The mechanism of action of 2-(dibromomethyl)-3-(o-tolyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dibromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The o-tolyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(chloromethyl)-3-(o-tolyl)quinazolin-4(3H)-one
- 2-(bromomethyl)-3-(o-tolyl)quinazolin-4(3H)-one
- 2-(iodomethyl)-3-(o-tolyl)quinazolin-4(3H)-one
Uniqueness
2-(dibromomethyl)-3-(o-tolyl)quinazolin-4(3H)-one is unique due to the presence of the dibromomethyl group, which imparts distinct reactivity and biological activity compared to its analogs. The dibromomethyl group can participate in unique chemical reactions and interactions with biological targets, making this compound a valuable tool in scientific research and drug development.
Properties
CAS No. |
61554-56-1 |
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Molecular Formula |
C16H12Br2N2O |
Molecular Weight |
408.09 g/mol |
IUPAC Name |
2-(dibromomethyl)-3-(2-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C16H12Br2N2O/c1-10-6-2-5-9-13(10)20-15(14(17)18)19-12-8-4-3-7-11(12)16(20)21/h2-9,14H,1H3 |
InChI Key |
BCOCODZFHALTCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2C(Br)Br |
Origin of Product |
United States |
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